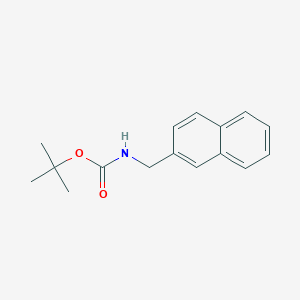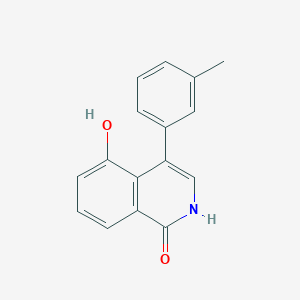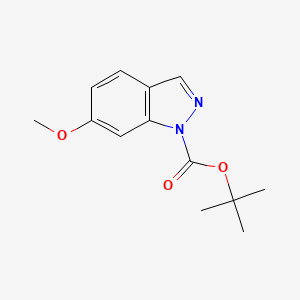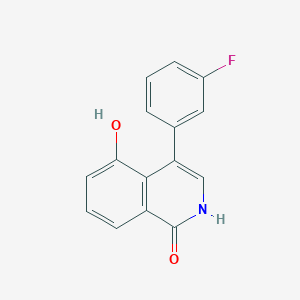
Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (naphthalen-2-ylmethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (naphthalen-2-ylmethyl)carbamate typically involves the reaction of naphthalen-2-ylmethylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (naphthalen-2-ylmethyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: tert-Butyl (naphthalen-2-ylmethyl)carbamate can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthalen-2-ylmethylamine and tert-butyl alcohol
Substitution: Various substituted carbamates depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in multi-step synthesis processes.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.
Medicine
In medicinal chemistry, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used in the synthesis of drug candidates. It helps in protecting functional groups during the synthesis of active pharmaceutical ingredients (APIs).
Industry
In the chemical industry, the compound is used in the production of various fine chemicals and intermediates. Its role as a protecting group helps in the efficient synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of tert-Butyl (naphthalen-2-ylmethyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved off, releasing the free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Ethyl carbamate
Comparison
tert-Butyl (naphthalen-2-ylmethyl)carbamate is unique due to the presence of the naphthalene ring, which provides additional stability and steric hindrance compared to simpler carbamates like tert-butyl carbamate and benzyl carbamate. The naphthalene ring also allows for additional functionalization, making it a versatile compound in organic synthesis.
Propriétés
Numéro CAS |
371247-56-2 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
tert-butyl N-(naphthalen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C16H19NO2/c1-16(2,3)19-15(18)17-11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3,(H,17,18) |
Clé InChI |
AOCQAPXUHKJZLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)



![Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11861519.png)




![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)
